molecular formula C10H13BrN2O4 B2973779 Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate CAS No. 476667-21-7

Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate

Cat. No.: B2973779
CAS No.: 476667-21-7
M. Wt: 305.128
InChI Key: GTBVGFPZKBOSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a brominated pyrimidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method involves the reaction of 5-bromo-2,4-dioxopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The brominated pyrimidine ring is crucial for its activity, as it can form strong interactions with the target molecules. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetate
  • Tert-butyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
  • Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

Uniqueness

Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBVGFPZKBOSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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